molecular formula C21H15N3O B5694298 N-[3-(2-quinoxalinyl)phenyl]benzamide

N-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B5694298
M. Wt: 325.4 g/mol
InChI Key: GYGHXQCTMUNVPS-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]benzamide is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a quinoxaline ring attached to a phenyl group, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide typically involves the condensation of 2-quinoxalinecarboxylic acid with 3-aminobenzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Alkylated or acylated quinoxaline derivatives.

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]benzamide has a wide range of applications in scientific research:

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.

Mechanism of Action

N-[3-(2-quinoxalinyl)phenyl]benzamide can be compared with other quinoxaline derivatives such as:

    Quinoxaline: A basic structure with similar biological activities but lacks the benzamide moiety.

    Quinazoline: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.

    Cinnoline: A structurally related compound with different biological activities.

Uniqueness: The presence of both the quinoxaline and benzamide moieties in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • Quinoxaline
  • Quinazoline
  • Cinnoline

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHXQCTMUNVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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